

Eplerenone-d3: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	Eplerenone-d3	
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For immediate use in research and development applications, this document provides a comprehensive technical overview of **Eplerenone-d3**, a deuterated analog of the selective aldosterone antagonist, Eplerenone. This guide is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, mechanism of action, and analytical applications.

Core Compound Identification

Eplerenone-d3 is the deuterium-labeled version of Eplerenone, a potassium-sparing diuretic used in the management of hypertension and heart failure. The incorporation of deuterium isotopes makes it an ideal internal standard for mass spectrometry-based bioanalytical assays, ensuring accurate quantification of Eplerenone in biological matrices.

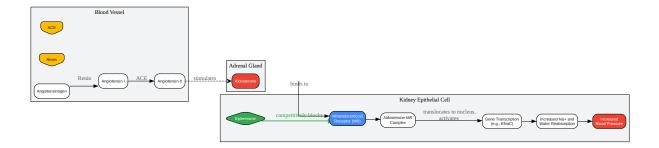
Property	Value	Citation
Chemical Name	Eplerenone-d3	[1]
Synonyms	Epoxymexrenone-d3, Inspra- d3	
Molecular Formula	C24H27D3O6	[2]
Molecular Weight	417.51 g/mol	[2]
CAS Number	Not available (Unlabeled: 107724-20-9)	[1][3]



Mechanism of Action: Mineralocorticoid Receptor Antagonism

Eplerenone exerts its therapeutic effects by acting as a competitive antagonist at the mineralocorticoid receptor (MR).[4] Aldosterone, a mineralocorticoid hormone, plays a crucial role in regulating blood pressure by promoting sodium and water retention.[2] Eplerenone selectively blocks the binding of aldosterone to the MR in epithelial tissues, such as the kidneys, thereby preventing the downstream signaling that leads to sodium reabsorption.[1][4] This results in a diuretic effect, reducing blood volume and lowering blood pressure.[2]

Compared to the older, non-selective aldosterone antagonist spironolactone, eplerenone exhibits a significantly lower affinity for androgen and progesterone receptors, leading to a more favorable side-effect profile.[5][6] However, it also has a 10- to 20-fold lower affinity for the mineralocorticoid receptor compared to spironolactone.[5]





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Figure 1. Simplified signaling pathway of Eplerenone's mechanism of action.

Quantitative Data

The following table summarizes key quantitative data related to the bioactivity of Eplerenone in comparison to Spironolactone.

Parameter	Eplerenone	Spironolactone	Citation
IC ₅₀ for Mineralocorticoid Receptor (MR)	990 nM	24.2 nM	[7]
Affinity for MR	10-20 fold lower than Spironolactone	High	[5]

Experimental Protocols: Quantification of Eplerenone using Eplerenone-d3

Eplerenone-d3 is primarily used as an internal standard for the accurate quantification of Eplerenone in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation (Human Plasma)

- Protein Precipitation: To 200 μL of human plasma, add 600 μL of acetonitrile containing
 Eplerenone-d3 at a suitable concentration.
- Vortexing: Vortex the mixture for 1 minute to precipitate proteins.
- Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes.
- Supernatant Transfer: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitution: Reconstitute the residue in 100 μL of the mobile phase.

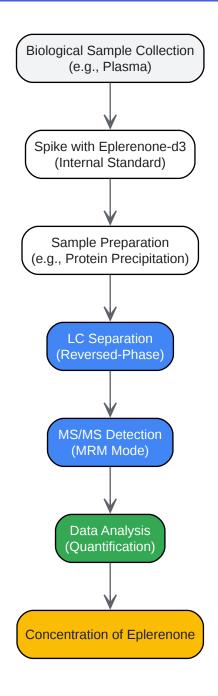


LC-MS/MS Analysis

- LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 μm).
- Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile
 (B).
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 μL.
- Mass Spectrometer: A triple quadrupole mass spectrometer.
- Ionization Mode: Positive electrospray ionization (ESI+).
- MRM Transitions:
 - Eplerenone: m/z 415.2 → 269.1
 - **Eplerenone-d3**: m/z 418.2 → 269.1

The following diagram illustrates a typical workflow for a bioanalytical method using **Eplerenone-d3**.





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Figure 2. Bioanalytical workflow for Eplerenone quantification.

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